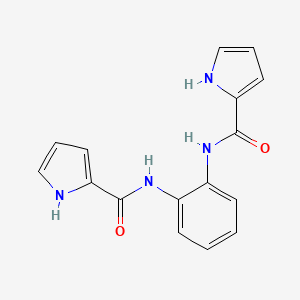
N,N'-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is an organic compound that features a phenylene group linked to two pyrrole-2-carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) typically involves the condensation of 1,2-phenylenediamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N’-(1,3-Phenylene)di(1H-pyrrole-2-carboxamide): Similar structure but with a different phenylene linkage.
N,N’-(1,4-Phenylene)di(1H-pyrrole-2-carboxamide): Another isomer with a different phenylene linkage.
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxylic acid): Similar compound with carboxylic acid groups instead of carboxamide groups.
Uniqueness
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is unique due to its specific phenylene linkage and the presence of two pyrrole-2-carboxamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
773859-69-1 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC名 |
N-[2-(1H-pyrrole-2-carbonylamino)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-4-10-18-14/h1-10,17-18H,(H,19,21)(H,20,22) |
InChIキー |
YGGJLTRSLPZGPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
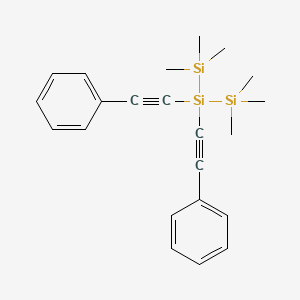
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
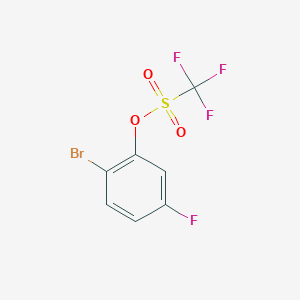
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
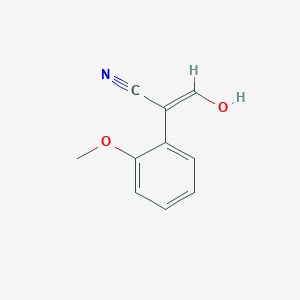
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
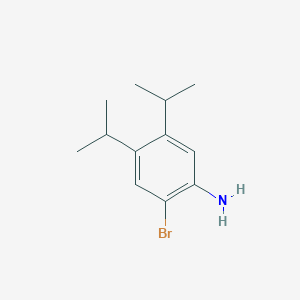

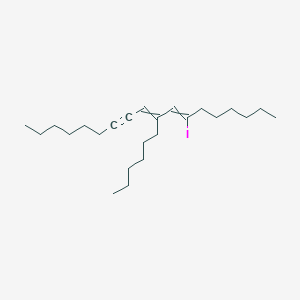
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
